molecular formula C17H12N2O6S B3002876 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid CAS No. 303033-66-1

2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid

Cat. No. B3002876
CAS RN: 303033-66-1
M. Wt: 372.35
InChI Key: VCRWXPQSGNPDIF-UHFFFAOYSA-N
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Description

The compound "2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The presence of a nitrophenyl group and a thio-benzoic acid moiety suggests that this compound could be involved in various chemical reactions and may exhibit certain pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cycloaddition, and cyclocondensation reactions. For instance, a similar compound, 2-(2-thioxo-4-oxo-thiazolidin-3-yl)-6-(4-nitrophenylthio)-benzthiazole, was prepared and further reacted with aromatic amines, chloroacetylchloride, thioglycolic acid, and other reagents to yield a variety of derivatives . These synthetic pathways are indicative of the versatility of thiazolidine-based compounds and their potential for chemical modifications.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a core thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This core is often modified with various substituents that can significantly alter the compound's chemical and biological properties. For example, the introduction of a nitro group and a thioether linkage in the molecule can influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds similar to "2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid" can undergo a range of chemical reactions. These include cycloaddition with chloroacetylchloride, condensation with aromatic amines, and reactions with hydrazine hydrate to form hydrazono compounds . Additionally, the presence of an active methylene group can lead to coupling reactions, as seen in the synthesis of thiazolopyridazine derivatives . The reactivity of these compounds is further demonstrated by their ability to undergo oxidation to form diarylsulfones .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid" are not detailed in the provided papers, related compounds exhibit a range of properties based on their molecular structure. The presence of a nitro group typically contributes to the compound's acidity and reactivity, while the thiazolidine ring may confer certain stability and rigidity to the molecule. The substituents attached to the core structure can also influence properties such as solubility, melting point, and the ability to form crystals .

Scientific Research Applications

Luminescence Sensitization in Eu(III) and Tb(III) Complexes

  • Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to the compound of interest, have been studied as sensitizers for the luminescence of Europium (Eu) and Terbium (Tb) complexes. These complexes, characterized by X-ray crystallography and luminescence spectroscopy, demonstrate potential applications in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Anti-leishmanial Activity

  • Nitroaromatic compounds, structurally related to the specified chemical, have been synthesized and evaluated for their potential in inhibiting the growth of Leishmania infantum. These compounds, including derivatives of nitrobenzoic acid, show promise as anti-leishmanial agents, indicating potential biomedical applications (Dias et al., 2015).

Photolysis and CO2 Elimination

  • Studies involving nitrophenyl derivatives, similar to the compound , have revealed insights into photochemical transformations, including the elimination of CO2. Such research has implications for understanding light-triggered chemical reactions and could inform the design of photolabile protecting groups (Lin & Abe, 2021).

Synthesis of Novel Compounds

  • Research involving nitrophenyl-derivatized compounds has led to the synthesis of new molecules with potential applications in various fields. These studies contribute to the broader understanding of chemical synthesis techniques and the development of new materials (Kolyamshin et al., 2021).

Antimicrobial Activities

  • Compounds structurally related to 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid have been synthesized and evaluated for their antimicrobial activities. These studies explore the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Dias et al., 2015).

properties

IUPAC Name

2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S/c20-15-9-14(26-13-4-2-1-3-12(13)17(22)23)16(21)18(15)10-5-7-11(8-6-10)19(24)25/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWXPQSGNPDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid

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